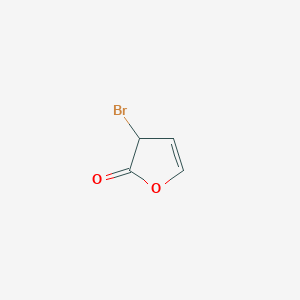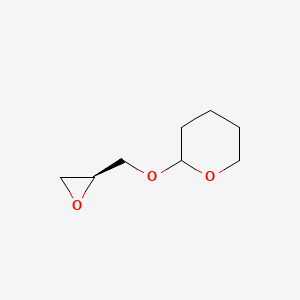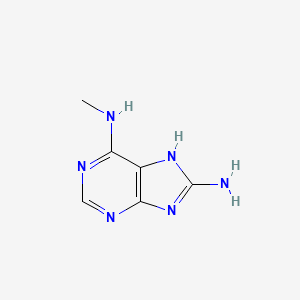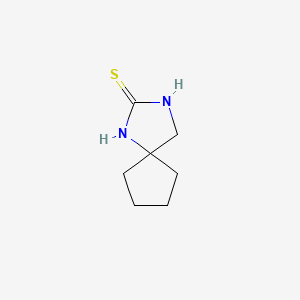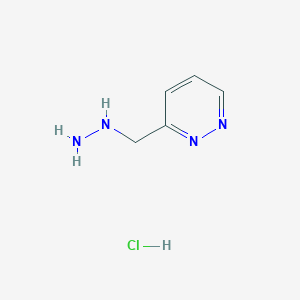
5-Chloro-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C8H6ClN and a molecular weight of 151.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-3H-indole can be synthesized using various methods. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The synthesis typically involves the following steps:
Formation of the intermediate: 3-chlorobenzaldehyde reacts with phenylhydrazine to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of acids or bases as catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Nucleophilic substitution: Reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Oxidized products may include indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include indoline derivatives.
Nucleophilic substitution: Substituted products include 5-amino-3H-indole or 5-thio-3H-indole derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3H-indole
- 5-Fluoro-3H-indole
- 5-Iodo-3H-indole
Comparison
5-Chloro-3H-indole is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to other halogenated indoles, such as 5-Bromo-3H-indole or 5-Fluoro-3H-indole, this compound may exhibit different pharmacological properties and reactivity patterns .
Propiedades
Número CAS |
754948-43-1 |
|---|---|
Fórmula molecular |
C8H6ClN |
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
5-chloro-3H-indole |
InChI |
InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,4-5H,3H2 |
Clave InChI |
UZALROHLTCSLJQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



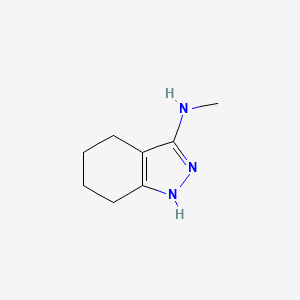
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
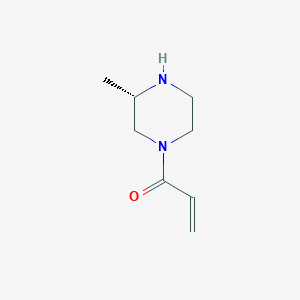

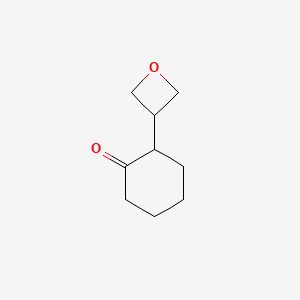
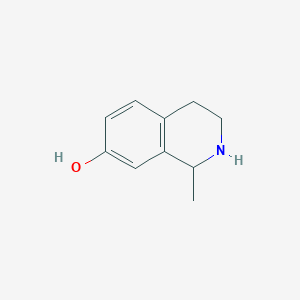
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
